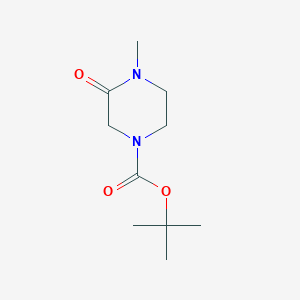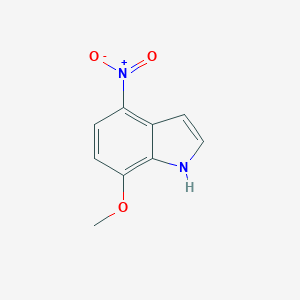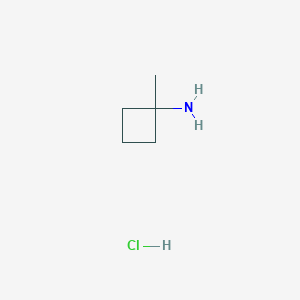![molecular formula C15H22N2O2 B182182 Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate CAS No. 118454-24-3](/img/structure/B182182.png)
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate
Übersicht
Beschreibung
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate, also referred to as tert-butyl-azepine-3-carboxylate, is an organic compound commonly used in laboratory experiments and scientific research. It is a derivative of the benzodiazepine family of compounds and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). Tert-butyl-azepine-3-carboxylate has a wide range of applications, including drug synthesis, enzyme inhibition, and receptor binding.
Wirkmechanismus
Tert-butyl-azepine-3-carboxylate has a number of mechanisms of action. It binds to the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, which is involved in the regulation of neuronal excitability. It also binds to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine. Additionally, it binds to other receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Tert-butyl-azepine-3-carboxylate has a number of biochemical and physiological effects. It increases the amount of Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate in the brain, which helps to reduce anxiety and promote relaxation. It also increases the amount of acetylcholine in the brain, which helps to improve memory and cognitive performance. Additionally, it has been shown to reduce inflammation, improve sleep quality, and reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl-azepine-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications and can be used to study a variety of biological processes. The main limitation of using tert-butyl-azepine-3-carboxylate in laboratory experiments is that it can be toxic at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl-azepine-3-carboxylate. It could be used to study the effects of drugs on the brain and nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it could be used to study the effects of drugs on inflammation, sleep quality, and pain. It could also be used to study the effects of drugs on mood and behavior. Finally, it could be used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of drugs on the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-azepine-3-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine neurotransmitter. It has also been used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of different drugs on the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor. Additionally, it has been used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.
Eigenschaften
IUPAC Name |
tert-butyl 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIRXSPRJRSPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464819 | |
| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate | |
CAS RN |
118454-24-3 | |
| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
